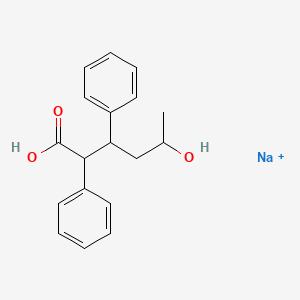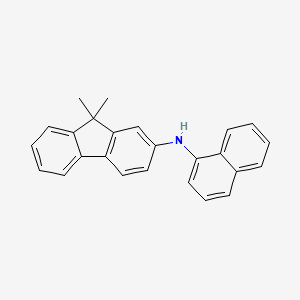![molecular formula C22H22O3 B14000046 2-{[4-Hydroxy-3,5-di(propan-2-yl)phenyl]methylidene}-1H-indene-1,3(2H)-dione CAS No. 53608-00-7](/img/structure/B14000046.png)
2-{[4-Hydroxy-3,5-di(propan-2-yl)phenyl]methylidene}-1H-indene-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-hydroxy-3,5-dipropan-2-yl-phenyl)methylidene]indene-1,3-dione is a complex organic compound known for its versatile applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an indene-1,3-dione core substituted with a hydroxy-dipropan-2-yl-phenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-hydroxy-3,5-dipropan-2-yl-phenyl)methylidene]indene-1,3-dione typically involves the condensation of an aromatic aldehyde with indane-1,3-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters are crucial in industrial production to ensure efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-hydroxy-3,5-dipropan-2-yl-phenyl)methylidene]indene-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups in the indene-1,3-dione core can be reduced to form alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield aldehydes or ketones, while reduction of the carbonyl groups can produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-[(4-hydroxy-3,5-dipropan-2-yl-phenyl)methylidene]indene-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 2-[(4-hydroxy-3,5-dipropan-2-yl-phenyl)methylidene]indene-1,3-dione involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, while the indene-1,3-dione core can act as an electron acceptor in various chemical processes. These interactions can lead to changes in the activity of enzymes, receptors, and other proteins, thereby exerting its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indane-1,3-dione: A closely related compound with similar chemical properties but lacking the hydroxy-dipropan-2-yl-phenyl group.
Indanone: Another related compound used in the design of biologically active molecules.
Uniqueness
The uniqueness of 2-[(4-hydroxy-3,5-dipropan-2-yl-phenyl)methylidene]indene-1,3-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
53608-00-7 |
|---|---|
Molekularformel |
C22H22O3 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
2-[[4-hydroxy-3,5-di(propan-2-yl)phenyl]methylidene]indene-1,3-dione |
InChI |
InChI=1S/C22H22O3/c1-12(2)17-9-14(10-18(13(3)4)22(17)25)11-19-20(23)15-7-5-6-8-16(15)21(19)24/h5-13,25H,1-4H3 |
InChI-Schlüssel |
BNXHOASWMHXZOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)C=C2C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-[bis(2-chloroethyl)amino]-N-formylphenylalanylphenylalaninate](/img/structure/B13999966.png)
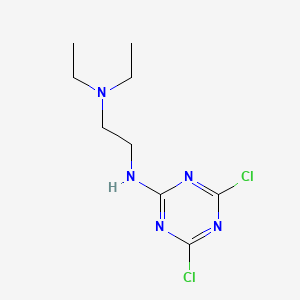
![N-{2-[1-(Phenylsulfanyl)butyl]phenyl}acetamide](/img/structure/B13999993.png)
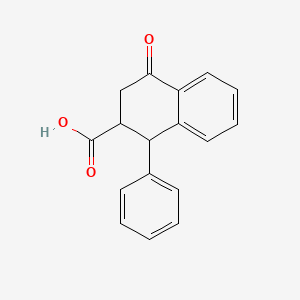
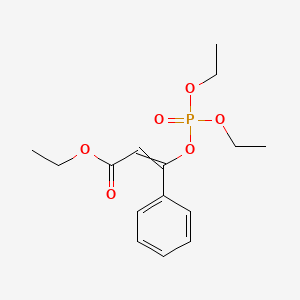
![N-[(4-chloro-2,5-diphenyl-3-furyl)methyl]-n,n-diethyl-n-methyl-propane-1,3-diamine](/img/structure/B14000009.png)

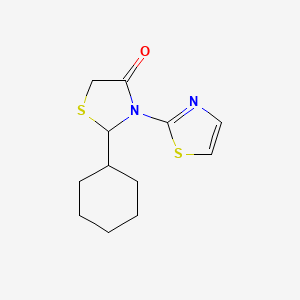
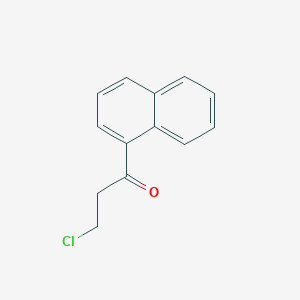

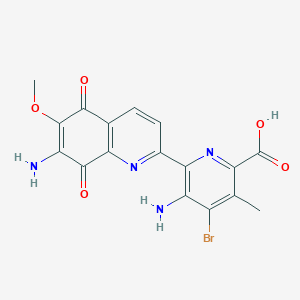
![n-[(1e)-Ethylidene]octan-1-amine](/img/structure/B14000035.png)
